molecular formula C7H13Br2F2N B13699348 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide

Katalognummer: B13699348
Molekulargewicht: 308.99 g/mol
InChI-Schlüssel: KLHTXRBRTCBBNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide is a chemical compound that belongs to the class of halogenopiperidines. It is characterized by the presence of a bromine atom and a difluoroethyl group attached to a piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Analyse Chemischer Reaktionen

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide can be compared with other halogenated piperidines, such as:

    4-Chloro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains a fluorine atom instead of bromine.

    4-Iodo-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties .

Eigenschaften

Molekularformel

C7H13Br2F2N

Molekulargewicht

308.99 g/mol

IUPAC-Name

4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide

InChI

InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H

InChI-Schlüssel

KLHTXRBRTCBBNM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1Br)CC(F)F.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.